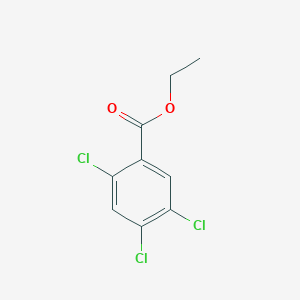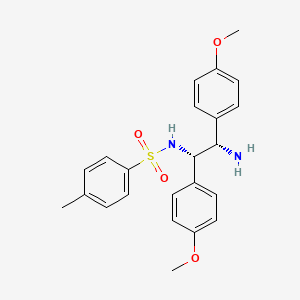![molecular formula C58H42N2O2P2 B3178982 (S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) CAS No. 879505-38-1](/img/structure/B3178982.png)
(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)
Vue d'ensemble
Description
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) is a chiral ligand that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to create a unique chiral environment, making it highly effective in various catalytic processes. The compound’s structure consists of a binaphthalene backbone with diphenylphosphinobenzamide groups, which contribute to its chiral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene backbone, which is achieved through the oxidative coupling of 2-naphthol using copper (II) chloride as the oxidant.
Formation of Diphenylphosphinobenzamide Groups: The diphenylphosphinobenzamide groups are introduced through a series of reactions involving the coupling of diphenylphosphine with benzoyl chloride.
Chiral Resolution: The final step involves the resolution of the chiral compound using chiral chromatography or recrystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves:
Large-Scale Oxidative Coupling: Utilizing industrial-grade copper (II) chloride and optimized reaction conditions to achieve efficient coupling of 2-naphthol.
Automated Coupling Reactions:
High-Throughput Chiral Resolution: Using high-throughput chiral chromatography systems to separate the desired enantiomer from the racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) undergoes various types of reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.
Major Products Formed
Oxidized Derivatives: Formation of phosphine oxides and other oxidized products.
Reduced Products: Formation of phosphine hydrides and other reduced derivatives.
Substituted Derivatives: Formation of various substituted phosphine compounds.
Applications De Recherche Scientifique
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in catalytic hydrogenation and cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for chiral recognition in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where chiral purity is essential.
Mécanisme D'action
The mechanism of action of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) involves its ability to create a chiral environment around a metal center. This chiral environment facilitates enantioselective reactions by stabilizing the transition state of the desired enantiomer. The molecular targets include various metal catalysts such as palladium, platinum, and rhodium, which are commonly used in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide): The enantiomer of the compound, which exhibits similar properties but opposite chiral selectivity.
1,1’-Bi-2-naphthol (BINOL): A related compound used as a chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand with a similar binaphthalene backbone, widely used in catalytic processes.
Uniqueness
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) is unique due to its specific chiral environment and high enantioselectivity in various catalytic reactions. Its ability to form stable complexes with a wide range of metal catalysts makes it highly versatile in asymmetric synthesis.
Propriétés
IUPAC Name |
2-diphenylphosphanyl-N-[1-[2-[(2-diphenylphosphanylbenzoyl)amino]naphthalen-1-yl]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H42N2O2P2/c61-57(49-33-17-19-35-53(49)63(43-23-5-1-6-24-43)44-25-7-2-8-26-44)59-51-39-37-41-21-13-15-31-47(41)55(51)56-48-32-16-14-22-42(48)38-40-52(56)60-58(62)50-34-18-20-36-54(50)64(45-27-9-3-10-28-45)46-29-11-4-12-30-46/h1-40H,(H,59,61)(H,60,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKIOHHUGWDBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H42N2O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)

![4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid](/img/structure/B3178926.png)



![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)





